Disoxaril Disoxaril Compound IV is an aromatic ether.
5-(7-(4-(4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazole is a solid. This compound belongs to the phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Known drug targets of 5-(7-(4-(4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazole include genome polyprotein.
Disoxaril is a compound with activity against human picornaviruses. Disoxaril binds to the hydrophobic pocket within the viral VP1 capsid protein and prevents structural transitions required for viral uncoating resulting in an inhibition of viral reproduction.
Brand Name: Vulcanchem
CAS No.: 87495-31-6
VCID: VC0526320
InChI: InChI=1S/C20H26N2O3/c1-16-15-19(25-22-16)7-5-3-2-4-6-13-23-18-10-8-17(9-11-18)20-21-12-14-24-20/h8-11,15H,2-7,12-14H2,1H3
SMILES: CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3
Molecular Formula: C20H26N2O3
Molecular Weight: 342.4 g/mol

Disoxaril

CAS No.: 87495-31-6

Cat. No.: VC0526320

Molecular Formula: C20H26N2O3

Molecular Weight: 342.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Disoxaril - 87495-31-6

Specification

CAS No. 87495-31-6
Molecular Formula C20H26N2O3
Molecular Weight 342.4 g/mol
IUPAC Name 5-[7-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl]-3-methyl-1,2-oxazole
Standard InChI InChI=1S/C20H26N2O3/c1-16-15-19(25-22-16)7-5-3-2-4-6-13-23-18-10-8-17(9-11-18)20-21-12-14-24-20/h8-11,15H,2-7,12-14H2,1H3
Standard InChI Key FKLJPTJMIBLJAV-UHFFFAOYSA-N
SMILES CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3
Canonical SMILES CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3
Appearance Solid powder

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Physicochemical Properties

Disoxaril’s molecular formula, C20_{20}H26_{26}N2_{2}O3_{3}, reflects its hybrid structure combining an isoxazole ring with a phenoxy-heptyl chain (Table 1) . The compound’s achiral nature (0 stereocenters) and moderate lipophilicity (XLogP3-AA: 4.4) facilitate membrane penetration, a critical feature for intracellular antiviral activity .

Table 1: Molecular Properties of Disoxaril

PropertyValue
Molecular FormulaC20_{20}H26_{26}N2_{2}O3_{3}
Molecular Weight342.4 g/mol
Rotatable Bonds10
Hydrogen Bond Acceptors5
XLogP3-AA4.4

Structural Features and Analogues

The isoxazole moiety (3-methyl-1,2-oxazole) is linked via a seven-carbon chain to a 4-(4,5-dihydro-2-oxazolyl)phenoxy group (SMILES: CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3) . Bioisosteric replacements, such as oxadiazoles, have been explored to enhance stability and activity. For instance, replacing ester groups with 1,2,4-oxadiazoles improved metabolic stability while retaining antiviral potency .

Mechanism of Action

VP1 Capsid Protein Binding

Disoxaril binds a hydrophobic pocket within the VP1 capsid protein, a region critical for viral uncoating (Figure 1) . This pocket, located near the "canyon" region mediating host cell receptor attachment, undergoes structural transitions during infection. By occupying this site, Disoxaril induces conformational rigidity, preventing capsid disassembly and RNA release .

Table 2: Key Interactions in the VP1-Disoxaril Complex

VP1 ResidueInteraction TypeRole in Binding
M213HydrophobicPocket stabilization
F237π-StackingAromatic interactions
V216Van der WaalsLigand positioning

Inhibition of Viral Uncoating

Picornaviruses require capsid flexibility to release RNA into host cells. Disoxaril’s binding raises the energy barrier for uncoating by 3–5 kcal/mol, as shown in thermal denaturation assays . This stabilization renders virions non-infectious, even if cell entry occurs. Time-of-addition studies confirm that Disoxaril loses efficacy if administered >2 hours post-infection, aligning with its uncoating-specific mechanism .

Antiviral Activity and Efficacy

In Vitro Studies

Disoxaril exhibits broad-spectrum activity against enteroviruses (EC50_{50}: 0.1–1.2 μM) and rhinoviruses (EC50_{50}: 0.05–0.8 μM) . Notably, poliovirus showed reduced susceptibility (EC50_{50}: 5.6 μM), likely due to VP1 structural differences . Syncytium formation assays in HeLa cells demonstrated complete inhibition at 10 μM for Coxsackievirus B1 .

In Vivo Efficacy

In neonatal mice infected with Coxsackievirus B1, a 10-day Disoxaril regimen (25 mg/kg/day) reduced brain viral titers by 3.5 log10_{10} PFU/g by day 7 . Survival rates improved from 20% (untreated) to 85% in treated cohorts, though efficacy diminished if treatment commenced >24 hours post-infection .

Table 3: In Vivo Efficacy of Disoxaril in Murine Models

ParameterUntreatedTreated (25 mg/kg)
Viral Titer (Day 7)6.2 log10_{10}2.7 log10_{10}
Survival Rate20%85%

Antiviral Resistance and Mutational Analysis

Coxsackievirus B1 Mutants

Serial passage of Coxsackievirus B1 under Disoxaril pressure generated resistant (CVB1/RES) and dependent (CVB1/DEP) strains . CVB1/RES exhibited a 450-fold increase in EC50_{50}, while CVB1/DEP failed to replicate without Disoxaril, indicating altered assembly dynamics .

Key Mutations and Phenotypic Effects

VP1 sequencing identified two critical mutations in CVB1/RES:

  • M213H: Methionine-to-histidine substitution reduces hydrophobic interactions, decreasing binding affinity .

  • F237L: Loss of aromatic stacking destabilizes Disoxaril’s orientation .

CVB1/DEP partially reverted these mutations (H213M, L237F), restoring drug sensitivity but creating dependency—a phenomenon attributed to capsid destabilization requiring ligand stabilization .

Pharmacological Properties

Dosage and Administration

In murine studies, Disoxaril administered via intraperitoneal injection (25 mg/kg/day for 10 days) achieved plasma concentrations of 12–18 μM, exceeding the EC90_{90} for most strains . Oral bioavailability remains poorly characterized, though its logP suggests moderate absorption.

Pharmacokinetic Considerations

Disoxaril’s half-life in mice is approximately 2.3 hours, necessitating twice-daily dosing . Hepatic metabolism via CYP3A4 generates inactive hydroxylated derivatives, limiting systemic exposure. No human pharmacokinetic data exist, reflecting its preclinical status.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator